Metasiliciumsäure

Übersicht

Beschreibung

Metasilicic acid, with the chemical formula H₂SiO₃, is a hypothetical compound that is often discussed in the context of its conjugate base, metasilicate. It is a form of silicic acid and is known for its role in the formation of silicate minerals. Metasilicic acid is not typically found in its free form due to its tendency to polymerize in aqueous solutions, forming various silicate structures .

Wissenschaftliche Forschungsanwendungen

Metasilicic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various silicate materials and as a reagent in analytical chemistry.

Biology: Studied for its role in biomineralization processes and its potential effects on biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a component of bioactive materials.

Industry: Utilized in the production of ceramics, glass, and other silicate-based materials. .

Wirkmechanismus

Target of Action

Metasilicic acid, a common component of groundwater chemistry, primarily targets siliceous minerals such as olivine, pyroxene, and albite . These minerals are dissolved by metasilicic acid, contributing to the characteristic components of mineral water .

Mode of Action

Metasilicic acid interacts with its targets through a process known as water-rock interaction . When low-mineralized precipitation recharges the underground aquifer, it dissolves the silica-aluminate and silicon-containing minerals in the surrounding rocks under the effect of CO2 . This process causes a large amount of metasilicic acid to dissolve into the groundwater .

Biochemical Pathways

The biochemical pathways affected by metasilicic acid primarily involve the dissolution of siliceous minerals . The dissolution of these minerals leads to the formation of metasilicic acid-type mineral water . .

Result of Action

The primary result of metasilicic acid’s action is the formation of metasilicic acid-type mineral water . This type of mineral water is formed when metasilicic acid dissolves into the groundwater, following the dissolution of silica-aluminate and silicon-containing minerals .

Action Environment

The action of metasilicic acid is influenced by various environmental factors. For instance, deep faults and deep basalt heat flow are key conditions for the formation of metasilicic acid . Additionally, the water body primarily receives stable recharge from low-mineralized precipitation, providing ample time for water-rock interaction . The age of the precipitation and the elevation of recharge also play a role in the formation of metasilicic acid .

Biochemische Analyse

Biochemical Properties

Metasilicic acid participates in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It is known to interact with silicatein, a protein found in sponges that catalyzes the polymerization of silicic acid into silica . This interaction is crucial for the formation of biosilica, which is essential for the structural integrity of certain organisms. Additionally, metasilicic acid can interact with various metal ions, influencing their bioavailability and reactivity in biological systems .

Cellular Effects

Metasilicic acid has notable effects on cellular processes. It influences cell viability, division, and stress responses, often leading to antiproliferative effects and apoptosis induction . In plants, metasilicic acid enhances growth and stress tolerance by modulating cellular signaling pathways and gene expression . It activates defense-related enzymes and promotes the production of antimicrobial compounds, thereby enhancing the plant’s resistance to pathogens .

Molecular Mechanism

At the molecular level, metasilicic acid exerts its effects through various mechanisms. It binds to silicatein, facilitating the polymerization of silicic acid into silica . This binding interaction is crucial for the formation of biosilica structures. Additionally, metasilicic acid can influence enzyme activity by acting as a cofactor or inhibitor, thereby modulating biochemical pathways . It also affects gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of metasilicic acid can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other ions . In aqueous solutions, metasilicic acid slowly polymerizes, leading to the formation of larger silicate structures . Long-term exposure to metasilicic acid can result in significant changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of metasilicic acid vary with different dosages in animal models. At low concentrations, it can enhance the bioavailability of essential nutrients and promote growth . At high doses, metasilicic acid may exhibit toxic effects, including disruptions in cellular metabolism and oxidative stress . These adverse effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

Metasilicic acid is involved in several metabolic pathways, particularly those related to silicon metabolism. It interacts with enzymes such as silicatein, which catalyzes the polymerization of silicic acid into silica . This interaction is crucial for the formation of biosilica structures in certain organisms. Additionally, metasilicic acid can influence the metabolic flux of other biomolecules by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, metasilicic acid is transported and distributed through various mechanisms. It can pass through membrane channels with water, facilitated by aquaporins and other transporter proteins . Once inside the cell, metasilicic acid can be localized to specific compartments, such as the apoplast and symplast in plants, where it plays a role in nutrient transport and stress responses .

Subcellular Localization

Metasilicic acid exhibits specific subcellular localization patterns that influence its activity and function. In plants, it is found in the apoplast and symplast, where it participates in nutrient transport and stress responses . The localization of metasilicic acid is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments . This precise localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Metasilicic acid can be synthesized through the hydrolysis of silicon compounds such as silicon tetrachloride or tetraethyl orthosilicate. The general reaction involves the addition of water to these silicon compounds under controlled conditions to produce metasilicic acid and other by-products.

Industrial Production Methods: In industrial settings, metasilicic acid is often produced as an intermediate during the manufacture of silicate-based materials. The process typically involves the dissolution of silicate minerals in water, followed by controlled precipitation to isolate the desired silicate species .

Analyse Chemischer Reaktionen

Types of Reactions: Metasilicic acid undergoes various chemical reactions, including:

Polymerization: In aqueous solutions, metasilicic acid tends to polymerize, forming larger silicate structures.

Condensation: It can condense with other silicic acid molecules to form polysilicic acids.

Hydrolysis: Metasilicic acid can hydrolyze to form orthosilicic acid and other silicate species.

Common Reagents and Conditions:

Water: Used in hydrolysis reactions.

Alkaline Conditions: Promote the formation of silicate anions.

Acidic Conditions: Can lead to the formation of silicic acid gels.

Major Products:

Polysilicic Acids: Formed through polymerization and condensation reactions.

Silicate Minerals: Result from the interaction of metasilicic acid with metal cations.

Vergleich Mit ähnlichen Verbindungen

Orthosilicic Acid (H₄SiO₄): A simpler form of silicic acid that is more stable in aqueous solutions.

Polysilicic Acids: Formed through the polymerization of metasilicic acid and other silicic acids.

Silicic Acid Gels: Formed under acidic conditions and used in various industrial applications.

Uniqueness: Metasilicic acid is unique due to its intermediate position between simpler silicic acids and more complex silicate structures. Its tendency to polymerize and form various silicate species makes it a versatile compound in both scientific research and industrial applications .

Eigenschaften

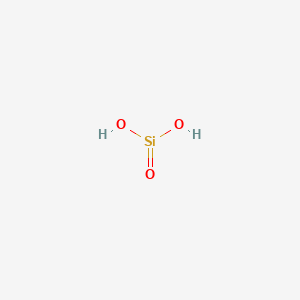

IUPAC Name |

dihydroxy(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Si/c1-4(2)3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKVHSBPTUYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SiO3, H2O3Si | |

| Record name | silicic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30872499 | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Silicic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7699-41-4, 1343-98-2 | |

| Record name | Silicic acid (H2SiO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metasilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METASILICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OI8D3YOH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is metasilicic acid and where is it found?

A1: Metasilicic acid (H2SiO3) is a silicon oxoacid crucial in various fields. While unstable in its pure form, it exists in equilibrium with its anhydride, silicon dioxide (SiO2). Naturally occurring in various mineral waters, metasilicic acid is often a key component defining their classification. [, , , ]

Q2: How does the concentration of metasilicic acid vary in mineral waters?

A2: Metasilicic acid content can vary widely in mineral waters, influencing their classification and potential health benefits. In Shandong province, China, mineral waters are categorized as strontium type, metasilicic acid type, or a combination of both, depending on their composition. []

Q3: What is the significance of metasilicic acid in potable natural mineral water?

A3: Metasilicic acid is a beneficial component found in potable natural mineral water, reaching levels that meet the standard for this classification. Studies suggest it originates primarily from the dissolution of feldspar minerals within the groundwater recharge zones. []

Q4: How is metasilicic acid quantified in mineral water?

A5: Metasilicic acid in mineral water can be accurately and reliably determined using non-suppressed ion chromatography with a conductivity detector. This method offers a simple, rapid, and environmentally friendly alternative to traditional techniques. []

Q5: What are the applications of metasilicic acid in material science?

A6: Metasilicic acid serves as a valuable precursor for synthesizing silicon dioxide (SiO2) passivation layers in new energy technologies. By thermally decomposing a mixture containing metasilicic acid, a uniform and stable SiO2 layer can be achieved, enhancing the performance and lifespan of devices like diffused silicon wafers. []

Q6: How is metasilicic acid used in the production of polyurethane foams?

A7: Metasilicic acid plays a crucial role in developing environmentally friendly rigid polyurethane foams (RPUFs). When mixed with cellulose and treated with glycidol and ethylene carbonate, it forms polyols. These polyols can then be used to create RPUFs with desirable properties such as biodegradability, high thermal resistance, and self-extinguishing capabilities. []

Q7: Can recycled materials be incorporated with metasilicic acid in polyurethane foam production?

A8: Yes, incorporating recycled poly(lactic acid) (PLA) waste with metasilicic acid-based polyols shows promising results in producing RPUFs. These foams exhibit improved properties like enhanced compressive strength, reduced thermal conductivity, and biodegradability in soil environments compared to foams made solely with metasilicic acid-based polyols. []

Q8: Does silicon, and by extension, metasilicic acid, play a role in plant growth?

A9: Although not considered essential for the growth of all plants, silicon, particularly in the form of metasilicic acid, significantly impacts nodule formation and function in leguminous plants like cowpea (Vigna unguiculata). Supplementation with silicon leads to an increased number and dry matter of nodules, enhancing nitrogen fixation in hydroponically grown plants. This finding highlights the importance of including silicon in nutrient solutions for accurate experimental results in plant biology. []

Q9: What is the role of metasilicic acid in the formation of soapy-feel hot spring waters?

A10: The soapy feel of some hot spring waters is linked to specific chemical compositions, particularly the concentration of metasilicic acid. Research suggests that in waters with a pH below 7, considering the metasilicic acid concentration as zero in the effective alkaline component ([Ae]) calculation can enhance the accuracy of soapy-feel judgment. This implies a complex interplay between metasilicic acid and other ions in determining the tactile properties of these waters. []

Q10: How does metasilicic acid contribute to understanding geothermal fluid genesis?

A11: The presence and concentration of metasilicic acid in geothermal fluids offer valuable insights into their origin and subsurface flow paths. High levels of metasilicic acid, like those found in geothermal systems in Western Sichuan, China, indicate longer groundwater residence times and slower flow velocities due to prolonged water-rock interactions. []

Q11: What are the challenges associated with high metasilicic acid content in industrial processes?

A12: High metasilicic acid levels in industrial water, like those found in heavy oil production, can lead to significant scaling issues, impacting efficiency and output. [] Similarly, during the recycling of lithium-ion batteries, the presence of metasilicic acid, formed due to the interaction of silicon from the batteries with sulfuric acid and hydrogen peroxide, can increase the viscosity of leaching solutions. This increased viscosity negatively impacts the efficiency of metal recovery. []

Q12: What is the potential for resource recovery from metasilicic acid-rich industrial waste?

A14: Wastewater from the ammonium biphosphate industry, often rich in metasilicic acid, can be treated with calcium oxide or calcium hydrate. This process facilitates the separation and recovery of valuable byproducts such as gypsum, calcium fluoride, and metasilicic acid, contributing to a more sustainable and circular economy. []

Q13: How does metasilicic acid contribute to our understanding of the Earth's crust?

A15: Studying the presence and formation of metasilicic acid in unique freshwater sources, such as those found in the Chulym Basin, Siberia, helps us understand the geochemical processes occurring in the Earth's crust. The presence of metasilicic acid suggests the dissolution of aluminosilicate minerals within the aquifer, contributing to the unique chemical composition of this water. []

Q14: What are the potential applications of metasilicic acid in the development of novel materials?

A16: Metasilicic acid shows promise in developing advanced materials, including high heat conduction and dissipation coatings. When combined with other materials like graphite, carbon nanotubes, and metal powders, it can be used to create coatings that enhance the performance and lifespan of electronic devices by effectively dissipating heat. []

Q15: Can metasilicic acid be used as a catalyst?

A17: Yes, metasilicic acid plays a crucial role in synthesizing titanium-based catalysts used in camphene production. Incorporating metasilicic acid during the catalyst preparation enhances its activity, leading to more efficient and cost-effective camphene synthesis. [, , ]

Q16: Can we predict the future quality of mineral water using metasilicic acid as an indicator?

A18: Research suggests that incorporating metasilicic acid data into predictive models, such as the BP neural network model, can accurately forecast the future quality of mineral water. This is particularly useful for managing and ensuring the long-term sustainability of these resources. []

Q17: Can metasilicic acid be used to create selenium-enriched water?

A19: Selenium-enriched water, containing a controlled amount of metasilicic acid along with other essential minerals, can be produced using specific purification and filtration processes. This water offers a potential source of essential trace elements, promoting health and well-being. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.